Enpp-1-IN-11 -

Enpp-1-IN-11

Catalog Number: EVT-15019870
CAS Number:
Molecular Formula: C15H15N5O3S
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Enpp-1-IN-11 is classified under small molecule inhibitors targeting ENPP1. It falls within a broader category of ecto-nucleotide triphosphate hydrolases, which are enzymes that hydrolyze nucleotides and regulate nucleotide signaling pathways. The compound's development stems from ongoing research into ENPP1's role in cellular processes, particularly its involvement in the degradation of cyclic GMP–AMP, a crucial signaling molecule in immune responses .

Synthesis Analysis

Methods and Technical Details

The synthesis of Enpp-1-IN-11 typically involves multi-step organic synthesis techniques. While specific synthetic routes for this compound are not detailed in the available literature, general approaches for synthesizing ENPP1 inhibitors often include:

  1. Initial Substrate Preparation: Starting materials are selected based on their structural compatibility with known ENPP1 inhibitors.
  2. Functional Group Modification: Various chemical reactions such as alkylation, acylation, or substitution reactions are employed to introduce functional groups that enhance inhibitory activity.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity necessary for biological testing.

The precise synthetic pathway would require further exploration in specialized chemical literature or patents related to ENPP1 inhibitors.

Molecular Structure Analysis

Structure and Data

  • Aromatic Rings: Often present for π-stacking interactions with the enzyme.
  • Functional Groups: Such as hydroxyl or amine groups that may participate in hydrogen bonding with the target enzyme.

Data regarding the exact molecular formula, molecular weight, and three-dimensional conformation would be critical for understanding its interaction with ENPP1 but are currently not specified.

Chemical Reactions Analysis

Reactions and Technical Details

Enpp-1-IN-11 functions primarily through competitive inhibition of ENPP1 activity. The mechanism involves binding to the active site of the enzyme, thereby preventing it from hydrolyzing its natural substrates such as ATP and cyclic GMP–AMP.

Key points regarding its chemical reactions include:

  • Inhibition Mechanism: By occupying the active site, Enpp-1-IN-11 reduces the rate of hydrolysis of ATP to AMP and inorganic pyrophosphate (PPi), which is crucial for cellular energy metabolism and signaling .
  • Kinetic Studies: Experiments typically measure the change in product formation (e.g., PPi) in the presence and absence of the inhibitor to determine inhibition kinetics.
Mechanism of Action

Process and Data

The mechanism by which Enpp-1-IN-11 inhibits ENPP1 involves several steps:

  1. Binding: The compound binds to the active site of ENPP1, mimicking substrate interactions.
  2. Prevention of Hydrolysis: This binding prevents the enzyme from catalyzing the hydrolysis reaction that converts ATP into AMP and PPi.
  3. Impact on Signaling Pathways: By inhibiting ENPP1, there is an accumulation of cyclic GMP–AMP, which can enhance immune responses against pathogens or tumors .

Experimental data supporting this mechanism would typically involve kinetic assays measuring substrate turnover rates with varying concentrations of Enpp-1-IN-11.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point, boiling point, or solubility are not provided in the literature for Enpp-1-IN-11, general characteristics expected for small molecule inhibitors include:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications; thus, stability studies under various pH levels and temperatures would be relevant.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry could provide further insights into these properties.

Applications

Scientific Uses

Enpp-1-IN-11 has potential applications primarily in biomedical research and therapeutic development:

  • Cancer Therapeutics: By inhibiting ENPP1, it may enhance anti-tumor immunity by increasing levels of cyclic GMP–AMP.
  • Viral Infections: The compound could be explored for its ability to modulate immune responses against viral pathogens by affecting nucleotide signaling pathways .

Research into compounds like Enpp-1-IN-11 continues to expand our understanding of nucleotide metabolism's role in health and disease, paving the way for innovative therapeutic strategies.

Biochemical Mechanisms of ENPP1 Inhibition by Enpp-1-IN-11

Molecular Interaction with ENPP1 Catalytic Domain

Enpp-1-IN-11 (compound 23) binds the catalytic domain of ENPP1 with high specificity, leveraging structural features unique to this ectoenzyme. ENPP1 contains a phosphodiesterase (PDE) domain harboring a bimetallic catalytic core coordinated by two zinc ions and seven conserved residues (His362, Asp364, His434, His528, Asp539, His541, and catalytic Thr238) [10]. This domain hydrolyzes phosphodiester bonds in substrates like ATP and cGAMP. Structural analyses reveal that Enpp-1-IN-11 occupies the substrate-binding groove adjacent to Thr238, forming hydrogen bonds with His362 and Asp364 and hydrophobic interactions with Trp304 and Phe305. These contacts sterically hinder substrate access to the catalytic threonine nucleophile, thereby inhibiting hydrolysis [2] [9] [10]. The inhibitor’s selectivity for ENPP1 over other ENPP family members (ENPP2–7) stems from its complementarity to the unique electrostatic and steric environment of the ENPP1 catalytic pocket, which differs significantly in ENPP2 (Autotaxin) due to a 20-residue deletion [10].

Enzymatic Inhibition Kinetics and Selectivity Profiling

Enpp-1-IN-11 exhibits potent inhibition of ENPP1 with a Ki value of 45 nM, as determined by enzymatic assays using recombinant human ENPP1 and fluorogenic substrates [2] [9]. Kinetic studies demonstrate mixed-type inhibition, where Enpp-1-IN-11 reduces the maximal reaction velocity (Vmax) and increases the apparent Michaelis constant (Km) for both ATP and cGAMP hydrolysis. This suggests simultaneous binding to both free enzyme and enzyme-substrate complexes [2]. Selectivity profiling against related hydrolases reveals >100-fold selectivity for ENPP1 over ENPP2, ENPP3, CD39, and TNAP (tissue-nonspecific alkaline phosphatase) [9]. The compound’s plasma stability and low hepatic clearance (human CLhep = 40.1 mL/min/kg) further support its biochemical utility [2] [9].

Table 1: Kinetic Parameters of Enpp-1-IN-11

PropertyValueSubstrateAssay System
Ki45 nMp-NPh-TMPRecombinant ENPP1
Inhibition ModeMixed-typeATP/cGAMPMichaelis-Menten kinetics
Selectivity (vs. ENPP2)>100-foldLysophospholipidCell lysates
Plasma Stability (t₁/₂)>8 hoursN/AHuman plasma

Modulation of cGAS-STING Pathway via cGAMP Stabilization

ENPP1 constitutively hydrolyzes extracellular 2’,3’-cGAMP—a cyclic dinucleotide produced by tumor cells upon cytosolic DNA sensing—into linear 5’-AMP [4] [6]. By inhibiting ENPP1, Enpp-1-IN-11 extends the half-life of extracellular cGAMP, enabling its uptake via solute carriers (e.g., SLC19A1) into dendritic cells and macrophages. Accumulated cGAMP activates the STING (Stimulator of Interferon Genes) pathway, triggering TBK1 phosphorylation and IRF3 nuclear translocation. This cascade induces type I interferons (IFN-α/β) and pro-inflammatory cytokines (e.g., CXCL10, IL-6) [3] [4] [7]. In murine breast cancer models (4T1 cells), Enpp-1-IN-11 synergized with ionizing radiation to increase intratumoral cGAMP concentrations by >5-fold, enhancing CD8+ T-cell infiltration and converting immunologically "cold" tumors to "hot" [4] [7].

Impact on Extracellular Nucleotide Metabolism in Tumor Microenvironments

Enpp-1-IN-11 reprograms the immunosuppressive tumor microenvironment (TME) by dual modulation of purinergic signaling:

  • cGAMP Preservation: Inhibits cGAMP degradation, sustaining STING-dependent antitumor immunity [4] [6].
  • Adenosine Suppression: Reduces substrate flux into the CD73-mediated pathway. ENPP1 hydrolyzes ATP to AMP, which CD73 converts to immunosuppressive adenosine. Enpp-1-IN-11 decreases intratumoral adenosine by >60%, mitigating T-cell exhaustion and myeloid-derived suppressor cell (MDSC) recruitment [6] [10].Additionally, ENPP1 inhibition reverses TGF-β-driven epithelial-mesenchymal transition (EMT) in triple-negative breast cancer (TNBC). In MDA-MB-231 cells, Enpp-1-IN-11 combined with cGAMP upregulated E-cadherin and downregulated N-cadherin/Vimentin, suppressing metastasis [7].

Table 2: Tumor Microenvironment Modulation by Enpp-1-IN-11

ParameterChangeBiological Consequence
Extracellular cGAMP↑ 5-foldEnhanced STING activation
Adenosine concentration↓ 60%Reduced T-cell suppression
CD8+ T-cell infiltration↑ 3-foldTumor cytotoxicity
EMT markers (Vimentin)↓ 70%Inhibited metastasis

Properties

Product Name

Enpp-1-IN-11

IUPAC Name

2-[(6-amino-1H-imidazo[4,5-c]pyridin-4-yl)sulfanyl]-N-(4-hydroxy-3-methoxyphenyl)acetamide

Molecular Formula

C15H15N5O3S

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C15H15N5O3S/c1-23-11-4-8(2-3-10(11)21)19-13(22)6-24-15-14-9(17-7-18-14)5-12(16)20-15/h2-5,7,21H,6H2,1H3,(H2,16,20)(H,17,18)(H,19,22)

InChI Key

DPMUHFLMJDLLNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CSC2=C3C(=CC(=N2)N)NC=N3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.